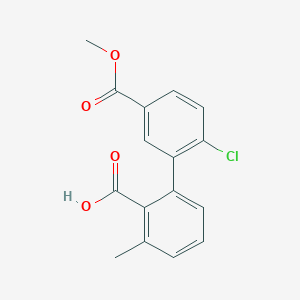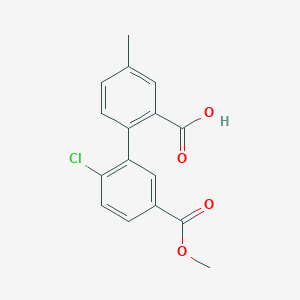
2-(2-Chloro-5-methoxycarbonylphenyl)-4-fluorobenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloro-5-methoxycarbonylphenyl)-4-fluorobenzoic acid, 95% (abbreviated as CMBF-95%) is a synthetic organic compound that has been used in laboratory experiments and research studies. CMBF-95% is a chlorinated benzoic acid derivative that has been studied for its potential applications in the fields of organic synthesis and medicinal chemistry. CMBF-95% has been used as a reagent, catalyst, and inhibitor in various laboratory experiments.
作用機序
The mechanism of action of CMBF-95% is not yet fully understood. However, it is believed that CMBF-95% acts as an acid catalyst in the synthesis of various organic compounds. It is believed that CMBF-95% acts as a proton donor, allowing for the formation of new bonds between molecules. In addition, CMBF-95% has been shown to increase the rate of reaction of certain compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMBF-95% are not yet fully understood. However, it is believed that CMBF-95% may have the potential to inhibit the activity of certain enzymes, which could lead to the inhibition of certain biochemical and physiological processes. In addition, CMBF-95% has been shown to have the potential to interact with certain proteins, which could lead to the inhibition of certain biochemical and physiological processes.
実験室実験の利点と制限
The use of CMBF-95% in laboratory experiments has several advantages. CMBF-95% is a relatively inexpensive reagent, and it is easy to handle and store. In addition, CMBF-95% is a highly reactive compound, which makes it useful for the synthesis of various compounds. However, there are some limitations to the use of CMBF-95% in laboratory experiments. CMBF-95% is a highly corrosive compound, and it can cause skin irritation if it comes into contact with the skin. In addition, CMBF-95% can react with certain compounds, which can lead to the formation of hazardous byproducts.
将来の方向性
There are a number of potential future directions for the use of CMBF-95%. One potential direction is the development of new methods for the synthesis of various organic compounds. In addition, CMBF-95% could be used to design and synthesize new drugs, as well as to develop new inhibitors for certain biochemical and physiological processes. Furthermore, CMBF-95% could be used to develop new catalysts for the synthesis of various organic compounds. Finally, CMBF-95% could be used to develop new methods for the synthesis of various compounds with improved selectivity and efficiency.
合成法
CMBF-95% can be synthesized by a two-step process. The first step involves the reaction of 2-chlorobenzaldehyde with 5-methoxycarbonylphenylmagnesium bromide in the presence of a base. This reaction produces 2-(2-chloro-5-methoxycarbonylphenyl)benzene. The second step involves the reaction of this intermediate with 4-fluorobenzoic acid in the presence of a base. This reaction yields CMBF-95%.
科学的研究の応用
CMBF-95% has been used for various scientific research applications, including drug design and synthesis, organic synthesis, and medicinal chemistry. CMBF-95% has been used as a reagent in the synthesis of various compounds, including 4-aryl-3-fluoro-2-hydroxybenzoic acids, 1,2,3-triazole derivatives, and 1,2,3-thiadiazoles. CMBF-95% has also been used as a catalyst in the synthesis of various organic compounds, including 1,2,3-triazole derivatives. In addition, CMBF-95% has been used as an inhibitor in the synthesis of various compounds, including 1,2,3-thiadiazoles.
特性
IUPAC Name |
2-(2-chloro-5-methoxycarbonylphenyl)-4-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFO4/c1-21-15(20)8-2-5-13(16)12(6-8)11-7-9(17)3-4-10(11)14(18)19/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWSVMPNVNMQLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=C(C=CC(=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00691972 |
Source


|
| Record name | 2'-Chloro-5-fluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-5-methoxycarbonylphenyl)-4-fluorobenzoic acid | |
CAS RN |
1261989-63-2 |
Source


|
| Record name | 2'-Chloro-5-fluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-2-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid, 95%](/img/structure/B6410588.png)

![3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-nitrobenzoic acid, 95%](/img/structure/B6410596.png)
![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrobenzoic acid, 95%](/img/structure/B6410611.png)
![3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxybenzoic acid, 95%](/img/structure/B6410619.png)
![3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-trifluoromethylbenzoic acid, 95%](/img/structure/B6410626.png)

![4-Chloro-3-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid, 95%](/img/structure/B6410642.png)
![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-methoxybenzoic acid, 95%](/img/structure/B6410644.png)




